Methyl 2-(methylamino)-6-nitrobenzoate
Description
Significance and Context within Organic and Medicinal Chemistry
The significance of Methyl 2-(methylamino)-6-nitrobenzoate in organic synthesis is primarily demonstrated through its use as a precursor in the construction of more complex molecular architectures. A key example of its application is in the synthesis of 8-nitronoracronycine. molaid.com Noracronycine and its derivatives are of interest in medicinal chemistry due to their potential anticancer activities. researchgate.net The synthesis of the 8-nitro derivative specifically relies on the strategic placement of the nitro and amino groups on the benzoate (B1203000) ring of the starting material.
The presence of both a nucleophilic secondary amine and an electron-withdrawing nitro group ortho to each other on the benzene (B151609) ring makes this compound a versatile intermediate. The nitro group can be reduced to an amino group, opening pathways for the construction of various heterocyclic systems. echemi.com Furthermore, N-methylated anthranilates, a class to which this compound belongs, have been investigated for their biological activities. For instance, Methyl N-methylanthranilate, found in citrus leaves, has been studied for its potential analgesic properties. nih.govmedchemexpress.com This suggests that derivatives of this compound could be explored for their own biological relevance.
Overview of Substituted Benzoate Esters in Advanced Chemical Synthesis
Substituted benzoate esters are a cornerstone of modern organic synthesis, serving as readily available and versatile intermediates for a vast array of chemical transformations. echemi.com The reactivity of the benzene ring and the ester functionality can be finely tuned by the nature and position of the substituents.
Electron-withdrawing groups, such as the nitro group present in this compound, deactivate the benzene ring towards electrophilic aromatic substitution and direct incoming groups to the meta position. echemi.comorgsyn.org Conversely, electron-donating groups activate the ring for such reactions. The ester group itself can undergo various transformations, including hydrolysis to the corresponding carboxylic acid, amidation, and reduction to an alcohol. orgsyn.org
A common synthetic strategy involving benzoate esters is the Fischer esterification, where a carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. acs.org The nitration of methyl benzoate to form methyl 3-nitrobenzoate is a classic example of electrophilic aromatic substitution, demonstrating the directing effect of the ester group. orgsyn.orgquora.com These fundamental reactions highlight the broad utility of substituted benzoate esters in building molecular complexity and accessing a wide range of functionalized aromatic compounds for various applications, including pharmaceuticals and materials science. nih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 90558-05-7 |
| Molecular Formula | C9H10N2O4 |
| Molecular Weight | 210.19 g/mol |
| Exact Mass | 210.064 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
methyl 2-(methylamino)-6-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-10-6-4-3-5-7(11(13)14)8(6)9(12)15-2/h3-5,10H,1-2H3 |
InChI Key |
KEOLGEPDCZTXFG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Methyl 2 Methylamino 6 Nitrobenzoate and Its Analogues
Direct Synthesis Approaches and Optimization Strategies
Direct synthesis methods offer a more straightforward route to Methyl 2-(methylamino)-6-nitrobenzoate and its analogs. These approaches typically involve esterification, methylation, or nitration as the key bond-forming step.
Esterification Reactions of Substituted Benzoic Acids
Esterification of the corresponding carboxylic acid is a fundamental and widely employed method for the synthesis of benzoate (B1203000) esters. In the context of this compound, the direct esterification of 2-(methylamino)-6-nitrobenzoic acid with methanol (B129727) provides the target molecule. Various catalysts and reaction conditions can be employed to optimize this transformation.
Acid catalysts are commonly used to facilitate the esterification process. Strong inorganic acids or organic acids can catalyze the reaction between the carboxylic acid and the alcohol. google.com For instance, the esterification of p-nitrobenzoic acid with diethylaminoethanol has been successfully achieved by refluxing in an inert solvent with a formic acid catalyst. google.com Similarly, glycerol (B35011) esters of nitrobenzoic acids can be prepared by heating a mixture of a nitrobenzoic acid and glycerol in the presence of an acid esterification catalyst like sulfuric acid or p-toluenesulfonic acid, using an entraining liquid such as toluene (B28343) or chlorobenzene (B131634) to remove the water formed during the reaction. google.com
Another powerful method for esterification involves the use of dehydrating agents. 2-Methyl-6-nitrobenzoic anhydride (B1165640), also known as the Shiina reagent, in combination with triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), enables the synthesis of various carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols under mild conditions. organic-chemistry.orgwikipedia.org This method is known for its high yields and chemoselectivity. organic-chemistry.org
The choice of esterification method often depends on the specific substrate and the desired purity of the product. For example, while direct esterification of m-nitrobenzoic acid can produce Methyl m-nitrobenzoate, the nitration of methyl benzoate is often considered a more satisfactory method. orgsyn.org
Methylation of Corresponding Amino-Nitrobenzoates
An alternative direct approach to this compound is the methylation of a pre-existing amino-nitrobenzoate precursor, specifically Methyl 2-amino-6-nitrobenzoate. chemspider.comchemsrc.com This strategy focuses on the formation of the N-methyl bond.
A common method for this N-alkylation involves the use of a methylating agent in the presence of a base. For example, the synthesis of Methyl 2-amino-6-nitrobenzoate itself can be achieved by reacting 2-amino-6-nitrobenzoic acid with methyl p-toluenesulfonate and triethylamine in DMF. prepchem.com This resulting product can then be further methylated on the amino group. More generally, the alkylation of aminobenzoic acid derivatives can be carried out using various alkylating agents in the presence of a base like potassium carbonate under mild conditions. tandfonline.comnih.gov
The synthesis of Methyl 2-amino-6-nitrobenzoate, the direct precursor for the target compound via methylation, has been reported with a yield of 59.4% through a process involving flash chromatography. prepchem.com It is also noted that Dimethyl sulfate (B86663) can be used for the synthesis of Methyl 2-amino-6-nitrobenzoate from 2-amino-6-nitrobenzoic acid. chemicalbook.com
| Precursor | Reagent | Product | Yield | Reference |
| 2-Amino-6-nitrobenzoic acid | Methyl p-toluenesulfonate, Triethylamine | Methyl 2-amino-6-nitrobenzoate | 59.4% | prepchem.com |
| 2-Amino-6-nitrobenzoic acid | Dimethyl sulfate | Methyl 2-amino-6-nitrobenzoate | - | chemicalbook.com |
Nitration Strategies for Benzoate Precursors
The introduction of a nitro group onto a benzoate precursor via electrophilic aromatic substitution is a key strategy for synthesizing nitrobenzoate derivatives. To obtain this compound through this route, one would start with a suitable methyl aminobenzoate precursor.
The nitration of methyl benzoate is a classic example of this type of reaction, typically yielding methyl 3-nitrobenzoate. orgsyn.orgaiinmr.comrsc.orgyoutube.comresearchgate.netyoutube.com The reaction is generally carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the reactive nitronium ion (NO₂⁺) electrophile. orgsyn.orgaiinmr.com The ester group is a deactivating, meta-director, hence the primary product is the 3-nitro isomer. rsc.org
For the synthesis of the target compound, a precursor like Methyl 2-(methylamino)benzoate would be required. The amino group is a strongly activating, ortho-, para-director. However, under the strongly acidic conditions of nitration, the amino group is protonated to form an ammonium (B1175870) ion, which is a deactivating, meta-director. This can complicate the regioselectivity of the nitration.
A related synthesis involves the oxidation of 3-nitro-o-xylene with dilute nitric acid, which can produce a mixture of 3-nitro-2-methylbenzoic acid, 2-methyl-6-nitrobenzoic acid, and 3-nitrophthalic acid. google.com The 2-methyl-6-nitrobenzoic acid can then be esterified to its methyl ester.
| Starting Material | Reagents | Major Product | Reference |
| Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | Methyl 3-nitrobenzoate | orgsyn.orgrsc.org |
| 3-Nitro-o-xylene | Dilute HNO₃, O₂ | 3-Nitro-2-methylbenzoic acid, 2-Methyl-6-nitrobenzoic acid | google.com |
Multi-Step Synthesis and Complex Functional Group Interconversions
Multi-step synthetic sequences provide greater flexibility and control in constructing complex molecules like this compound and its analogs. These routes often involve the strategic manipulation of functional groups, such as the reduction of nitro groups and the subsequent alkylation or acylation of the resulting amines.
Reduction of Nitro Groups to Amino Functionalities
The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of aromatic amines. masterorganicchemistry.comwikipedia.org This reaction is particularly relevant for preparing aminobenzoate precursors from readily available nitrobenzoates. A wide array of reducing agents and conditions can be employed for this purpose.
Catalytic hydrogenation is a common and efficient method for nitro group reduction. wikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are frequently used with hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com This method is often preferred due to its clean nature and high yields.
Alternatively, metal-based reductions in acidic media are widely used. Reagents like tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid or acetic acid can effectively reduce nitro groups. masterorganicchemistry.comcommonorganicchemistry.com SnCl₂ is particularly useful as it provides a mild method for this transformation, often compatible with other reducible functional groups. commonorganicchemistry.com Other reagents such as sodium hydrosulfite and sodium sulfide (B99878) can also be employed, with sodium sulfide sometimes allowing for the selective reduction of one nitro group in a dinitro compound. wikipedia.org
The choice of reducing agent can be critical to avoid unwanted side reactions. For instance, while lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, it tends to produce azo compounds from aromatic nitro compounds. masterorganicchemistry.comcommonorganicchemistry.com
| Reducing Agent | Conditions | Substrate Type | Product | Reference |
| H₂/Pd/C | Catalytic Hydrogenation | Aromatic & Aliphatic Nitro | Amine | commonorganicchemistry.com |
| H₂/Raney Nickel | Catalytic Hydrogenation | Aromatic & Aliphatic Nitro | Amine | commonorganicchemistry.com |
| Fe | Acidic (e.g., AcOH) | Aromatic Nitro | Amine | masterorganicchemistry.comcommonorganicchemistry.com |
| Zn | Acidic (e.g., AcOH) | Aromatic Nitro | Amine | masterorganicchemistry.comcommonorganicchemistry.com |
| SnCl₂ | - | Aromatic Nitro | Amine | masterorganicchemistry.comcommonorganicchemistry.com |
| Na₂S | - | Aromatic Nitro | Amine | wikipedia.orgcommonorganicchemistry.com |
Alkylation and Acylation of Amine Moieties
Once an amino group is in place, it can be further functionalized through alkylation or acylation reactions. tandfonline.com These reactions are essential for introducing the methyl group in this compound from an amino precursor, or for synthesizing a wide range of N-substituted analogs.
N-alkylation of aminobenzoates can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. For instance, a series of O- and N-alkyl derivatives of 4-aminobenzoic acid have been prepared using potassium carbonate and appropriate alkylating agents under mild conditions. tandfonline.comnih.gov
N-acylation is another important transformation of the amino group. Acyl chlorides or anhydrides are commonly used as acylating agents. nih.gov For example, the amino group of para-aminobenzoic acid (PABA) can be acylated with acetic anhydride to form an amide. nih.gov More complex acylations can be performed using mixed anhydride methods, which are useful for forming peptide bonds. google.com The acylation of aminobenzoic acids can also be a key step in the synthesis of various heterocyclic compounds. nih.govresearchgate.net
The reactivity of the amino group often needs to be managed, especially in the presence of other functional groups. For instance, the strong activating effect of the amino group can lead to multiple substitutions in electrophilic aromatic substitution reactions. masterorganicchemistry.com In such cases, the amino group may be protected, for example, as an amide, to control its reactivity before proceeding with other transformations. masterorganicchemistry.com
Halogenation and Subsequent Nucleophilic Displacement Reactions
The synthesis of substituted nitrobenzoates, including analogues of this compound, frequently employs a strategy involving halogenation followed by a nucleophilic substitution step. This two-step sequence is a powerful tool for introducing a variety of functional groups onto the aromatic ring or its substituents. The reactivity of the halogenated intermediate is typically enhanced by the presence of electron-withdrawing groups, such as the nitro group, which facilitates nucleophilic attack. nih.gov
A key example of this methodology is seen in the synthesis of precursors for complex molecules like Lenalidomide. In this process, a compound such as methyl 2-methyl-3-nitrobenzoate undergoes side-chain bromination. google.com The halogenation is often achieved using N-Bromosuccinimide (NBS), a common reagent for allylic and benzylic bromination. The resulting methyl 2-(bromomethyl)-3-nitrobenzoate is a highly reactive intermediate. google.com The bromine atom, being a good leaving group, is then displaced by a suitable nucleophile. For instance, reaction with α-aminoglutarimide hydrochloride in the presence of a base like triethylamine leads to the formation of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione through an alkylation and subsequent cyclization process. google.com
Another variation of this strategy is Nucleophilic Aromatic Substitution (SNAr), where the halogen is directly attached to the aromatic ring. The presence of a nitro group ortho or para to the halogen significantly activates the ring towards substitution. nih.govquora.com A relevant synthesis is that of 4-methylamino-3-nitrobenzoic acid, a precursor to N-methyl-4-(methylamino)-3-nitrobenzamide. This process starts with 4-chloro-3-nitrobenzoic acid, where the chlorine atom is displaced by methylamine (B109427) in a nucleophilic aromatic substitution reaction. google.com This highlights how a halogen on the benzene (B151609) ring can be effectively replaced by an amino group to build the desired substituted benzoate structure.
The general mechanism for these SNAr reactions involves the attack of the nucleophile on the carbon atom bearing the leaving group (the halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group helps to stabilize the negative charge of this intermediate. nih.gov Finally, the leaving group is expelled, and the aromaticity of the ring is restored.
Table 1: Examples of Halogenation and Nucleophilic Displacement in Nitrobenzoate Synthesis
| Starting Material | Halogenating Agent/Conditions | Intermediate | Nucleophile/Conditions | Final Product (Analogue/Precursor) |
|---|---|---|---|---|
| Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide (NBS) | Methyl 2-(bromomethyl)-3-nitrobenzoate google.com | 3-Aminopiperidine-2,6-dione hydrochloride, Triethylamine google.com | 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione google.com |
Development of Novel Synthetic Methodologies and Green Chemistry Principles
The synthesis of nitroaromatic compounds, including nitrobenzoates, has traditionally relied on nitration methods using harsh reagents like mixtures of concentrated nitric and sulfuric acids. orgsyn.orgrsc.org While effective, these classical methods often generate significant amounts of acidic waste, posing environmental concerns and requiring careful handling and disposal. google.com Consequently, there is a growing emphasis on developing novel, more environmentally friendly synthetic methodologies guided by the principles of green chemistry. researchgate.net
A significant advancement in this area is the development of alternative nitrating systems that offer higher selectivity, milder reaction conditions, and reduced environmental impact. One such approach involves the use of a mixture of nitric acid (HNO₃) and acetic anhydride (Ac₂O) for the nitration of methyl 3-methylbenzoate (B1238549) to produce 5-methyl-2-nitrobenzoic acid. researchgate.net This method provides high selectivity and allows for easier control of the reaction exotherm compared to traditional mixed-acid nitrations. researchgate.net
Other green nitrating agents have also been explored. Urea (B33335) nitrate (B79036) (UN), which can be prepared from urea and nitric acid, has been shown to nitrate deactivated aromatic compounds with high yield and regioselectivity under very mild conditions. researchgate.net These reagents offer a safer and more sustainable alternative to conventional methods.
These developments reflect a broader trend in chemical manufacturing towards processes that are not only efficient and high-yielding but also safer and more sustainable.
Table 3: Comparison of Nitration Methodologies for Benzoate Derivatives
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Classical Nitration orgsyn.orgrsc.org | Conc. H₂SO₄, Conc. HNO₃ | Low temperatures (0-15°C) | High yield, well-established | Use of strong, corrosive acids; significant acid waste. |
| Acetic Anhydride Method researchgate.net | HNO₃, Ac₂O | -15 to 0°C, then room temp. | High selectivity, easier thermal control, greener. researchgate.net | May be less potent for highly deactivated substrates. |
Chemical Reactivity and Mechanistic Investigations
Electrophilic Aromatic Substitution Pathways
The aromatic ring of Methyl 2-(methylamino)-6-nitrobenzoate is subject to the competing electronic effects of the electron-donating methylamino group and the electron-withdrawing nitro and methyl ester groups. The powerful activating and ortho, para-directing methylamino group would typically dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the strong deactivating and meta-directing nature of the nitro group at position 6, coupled with the deactivating and meta-directing ester group at position 1, significantly influences the regioselectivity of electrophilic aromatic substitution reactions.
In a related compound, methyl benzoate (B1203000), the ester group deactivates the ring and directs incoming electrophiles to the meta position. rsc.orgscribd.com The nitration of methyl benzoate, for instance, almost exclusively yields methyl 3-nitrobenzoate. rsc.orgscribd.com For this compound, the interplay of the existing substituents is more complex. The methylamino group strongly activates the ring, while the nitro and ester groups deactivate it. The directing effects are as follows:
-NHCH₃ (methylamino): Activating, ortho, para-director (directs to positions 3 and 5).
-NO₂ (nitro): Deactivating, meta-director (directs to positions 3 and 5 relative to itself).
-COOCH₃ (methyl ester): Deactivating, meta-director (directs to positions 3 and 5 relative to itself).
Considering these effects, the positions 3 and 5 are electronically favored for electrophilic attack due to the directing influence of all three substituents. Steric hindrance from the adjacent methylamino and nitro groups might influence the accessibility of these positions to the incoming electrophile.
Nucleophilic Reactions Involving Ester and Amino Groups
The ester and methylamino groups of this compound are susceptible to nucleophilic attack. The carbonyl carbon of the ester group is electrophilic and can react with various nucleophiles, leading to hydrolysis, transesterification, or amidation.
The methylamino group, while generally nucleophilic, can also undergo reactions. For instance, derivatives of 2-amino-6-nitrobenzothiazole, which share a similar structural motif, have been used in the synthesis of hydrazones by reacting the amino group with other functionalities. nih.govresearchgate.net This suggests that the methylamino group in this compound could potentially react with suitable electrophiles.
Radical Chemistry and Photoinduced Electron Transfer Processes
While specific studies on the radical chemistry of this compound are not extensively documented, the presence of the nitro group suggests potential involvement in radical reactions. Nitroaromatic compounds are known to undergo reduction to form nitro radical anions.
Photoinduced electron transfer (PET) is another area of interest. In bichromophoric systems containing an electron donor and an electron acceptor, photoexcitation can lead to intramolecular electron transfer. scispace.com For instance, studies on benzoate esters of 9-anthracenemethanol (B72535) have shown that electron transfer can occur from the anthracene (B1667546) chromophore to the benzoate chromophore. scispace.com The presence of both an electron-donating (methylamino) and an electron-withdrawing (nitro) group on the same aromatic ring in this compound makes it a candidate for intramolecular photoinduced electron transfer studies. The process would involve the transfer of an electron from the highest occupied molecular orbital (HOMO), largely associated with the methylamino group, to the lowest unoccupied molecular orbital (LUMO), which would have significant contribution from the nitro group, upon photoexcitation.
Cyclization and Annulation Reactions for Heterocyclic Scaffolds
This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, particularly benzodiazepines and quinazolinediones.
The condensation of o-phenylenediamines with various carbonyl compounds is a common method for synthesizing 1,5-benzodiazepines. nih.gov While this compound is not a direct precursor in the traditional sense, its derivatives can be utilized. For example, the synthesis of benzodiazepine (B76468) derivatives can be achieved from various 1,2-phenylenediamine and aromatic aldehydes. nih.gov The structural features of this compound, with amino and ester functionalities in a specific arrangement, make it a potential starting material for constructing such fused ring systems.
Detailed Mechanistic Studies of Reaction Pathways
Detailed mechanistic studies on the reactions of this compound are limited. However, insights can be drawn from related systems.
The mechanism of electrophilic aromatic substitution, such as nitration, on a substituted benzene (B151609) ring involves the formation of a resonance-stabilized carbocation intermediate (arenium ion). scribd.comaiinmr.com For this compound, the stability of the possible arenium ions would determine the regiochemical outcome. Attack at the 3- and 5-positions would lead to more stable intermediates due to the delocalization of the positive charge onto the nitrogen of the methylamino group.
The mechanism of nucleophilic reactions at the ester group follows the well-established patterns of tetrahedral intermediate formation. In cyclization reactions, the mechanism would involve intramolecular nucleophilic attack of the amino group or a derivative thereof onto the ester carbonyl or a modified functional group. For instance, the synthesis of benzodiazepines from 2-aminobenzophenones proceeds through the formation of an imine or a related intermediate followed by cyclization. wum.edu.pl
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 2-(methylamino)-6-nitrobenzoate, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the secondary amine proton, and the ester methyl protons. The substitution pattern on the benzene (B151609) ring—with an electron-donating methylamino group (-NHCH₃) and two electron-withdrawing groups (nitro -NO₂ and ester -COOCH₃)—dictates the chemical shifts of the three aromatic protons. The amine proton (N-H) would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The N-methyl and ester methyl groups would each appear as sharp singlets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. This includes the ester carbonyl carbon, the six aromatic carbons (three substituted and three with attached protons), and the two methyl carbons (one from the ester and one from the methylamino group). The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.
Based on data from structurally similar compounds like Methyl 2-(methylamino)benzoate and various nitrobenzoates, the predicted chemical shifts are tabulated below.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| Aromatic CH (H3, H4, H5) | 6.5 - 8.0 | 110 - 140 | The precise shifts and coupling patterns depend on the combined electronic effects of the substituents. |
| Ester -OCH₃ | ~3.9 | ~52 | Typical range for a methyl ester. |
| Amine N-H | Variable (broad singlet) | - | Position and intensity are dependent on solvent, temperature, and concentration. |
| Amine N-CH₃ | ~2.9 | ~30 | Singlet, shifted downfield due to attachment to nitrogen. |
| Aromatic C-N | - | 145 - 155 | Quaternary carbon, significantly deshielded by the nitrogen atom. |
| Aromatic C-NO₂ | - | 140 - 150 | Quaternary carbon, deshielded by the nitro group. |
| Aromatic C-COOCH₃ | - | 120 - 130 | Quaternary carbon. |
| Ester C=O | - | ~166 | Typical chemical shift for an ester carbonyl carbon. |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₉H₁₀N₂O₄, with a calculated monoisotopic mass of 210.0641 Da.
In an electron ionization (EI) mass spectrum, the compound is expected to show a distinct molecular ion peak (M⁺) at m/z 210. The fragmentation pattern would likely involve characteristic losses of functional groups. Key fragmentation pathways would include:
Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group, leading to a fragment ion at m/z 179.
Loss of the nitro group (•NO₂) or nitric oxide (•NO) , resulting in fragment ions at m/z 164 or m/z 180, respectively.
Cleavage of the ester group , potentially losing COOCH₃ to yield a fragment at m/z 151.
Sequential loss of formaldehyde (B43269) (CH₂O) from the methoxy group after initial fragmentation.
High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the parent ion and its major fragments with high accuracy, further validating the molecular structure.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Formula of Loss |
| 210 | [M]⁺ | - |
| 179 | [M - •OCH₃]⁺ | •OCH₃ |
| 180 | [M - •NO]⁺ | •NO |
| 164 | [M - •NO₂]⁺ | •NO₂ |
| 151 | [M - •COOCH₃]⁺ | •COOCH₃ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. nist.gov The spectra of this compound would be characterized by absorptions corresponding to its N-H, C=O, and NO₂ groups, as well as the substituted aromatic ring.
N-H Vibrations: A distinct stretching vibration (ν) for the secondary amine (N-H) is expected in the region of 3300-3500 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
C=O Vibration: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is expected between 1720 and 1740 cm⁻¹. sciencing.com
NO₂ Vibrations: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch (ν_as) typically around 1520-1560 cm⁻¹ and a symmetric stretch (ν_s) around 1340-1380 cm⁻¹. sciencing.comresearchgate.net
Aromatic Vibrations: C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. C-H bending vibrations (out-of-plane) in the 700-900 cm⁻¹ range would be indicative of the substitution pattern.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the benzene ring.
Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₃ | 2850 - 2960 | Medium-Weak |
| C=O Stretch | Ester | 1720 - 1740 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| Asymmetric NO₂ Stretch | Nitro Group | 1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | Nitro Group | 1340 - 1380 | Strong |
| C-N Stretch | Amine & Nitro | 1250 - 1360 | Medium |
| C-O Stretch | Ester | 1100 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopic Investigations
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in this compound, substituted with both an electron-donating group (-NHCH₃) and electron-withdrawing groups (-NO₂, -COOCH₃), acts as a strong chromophore.
The UV-Vis spectrum is expected to show intense absorption bands corresponding to π→π* transitions within the substituted benzene ring. The presence of the nitro and amino groups, which can participate in charge-transfer interactions, would likely cause a red-shift (bathochromic shift) of these absorption maxima to longer wavelengths compared to unsubstituted benzene. Weaker n→π* transitions, associated with the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups and the nitrogen of the amino group, may also be observed. Based on data for methyl 2-nitrobenzoate, significant absorption can be expected in the UV region. nist.gov
Photoluminescence (fluorescence and phosphorescence) properties are less predictable without experimental data. While some substituted nitroaromatics are known to quench fluorescence, the presence of the electron-donating amino group could potentially lead to emissive properties upon excitation at an appropriate wavelength. However, no specific photoluminescence studies on this compound have been reported in the searched literature.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a crystal lattice. To date, the crystal structure of this compound has not been reported in publicly available databases. Therefore, a quantitative analysis of its solid-state conformation, torsion angles, and intermolecular interactions is not possible.
However, based on the molecular structure, a qualitative prediction of its solid-state features can be made.
The conformation of the molecule would be largely determined by the steric and electronic interactions between the bulky ortho substituents. Significant steric hindrance between the methylamino group, the nitro group, and the methyl ester group would likely force these groups out of the plane of the benzene ring to minimize repulsion. This would result in specific torsion angles between the plane of the substituents and the plane of the aromatic ring. For instance, the C-N bond of the nitro group and the C-C bond of the ester group would be twisted relative to the ring.
In the solid state, the molecular packing would be governed by a combination of intermolecular forces. rsc.org
Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor. It could form intermolecular hydrogen bonds with suitable acceptors on neighboring molecules, such as the oxygen atoms of the nitro group (N-H···O-N) or the carbonyl oxygen of the ester group (N-H···O=C). This type of interaction is a powerful force in directing crystal packing.
π-π Stacking: The electron-rich aromatic ring could engage in π-π stacking interactions with adjacent rings. rsc.org The substitution pattern, with both electron-donating and electron-withdrawing groups, creates a polarized π-system that could favor offset or slipped-stacking arrangements to optimize electrostatic interactions.
These interactions collectively define the supramolecular architecture of the compound in the solid state, influencing its physical properties like melting point and solubility.
Crystal Engineering and Packing Motifs
As of the latest available data, specific crystallographic studies detailing the crystal engineering and packing motifs of this compound are not present in published scientific literature. While extensive research exists on the crystal structures of related nitrobenzoate and methylamino benzoate (B1203000) derivatives, the unique combination of the methylamino group at the 2-position and the nitro group at the 6-position of the benzoate ring in this specific compound has not been the subject of detailed X-ray crystallographic analysis.
For analogous compounds, research has shown that the presence and positioning of substituents on the benzene ring play a critical role in directing the crystal packing. For instance, the substitution pattern can significantly alter the hydrogen bonding network and the geometry of π-π stacking, leading to diverse and complex crystal structures. However, without experimental crystallographic data for this compound, any discussion of its specific packing motifs, including the formation of dimers, chains, or more complex assemblies, remains speculative.
Further research, specifically single-crystal X-ray diffraction analysis, would be required to elucidate the precise three-dimensional arrangement of this compound molecules in the solid state. Such a study would provide invaluable insights into its crystal engineering principles, including the dominant intermolecular interactions and the resulting packing efficiency.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
No specific DFT studies on Methyl 2-(methylamino)-6-nitrobenzoate are available to provide its optimized molecular geometry, bond lengths, angles, or detailed electronic structure.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Band Gaps
There is no published FMO analysis for this compound, meaning its HOMO-LUMO energies and energy gap, which are crucial for understanding its chemical reactivity and electronic properties, have not been reported.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Donor-Acceptor Interactions
Specific NBO analyses detailing hyperconjugative interactions, charge delocalization, and donor-acceptor interactions for this compound are absent from the scientific literature.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps, which identify sites for electrophilic and nucleophilic attack, have not been computationally generated for this molecule in published research.
Thermochemical Studies: Enthalpy of Formation and Phase Transition Energetics
Experimentally determined or computationally calculated thermochemical data, such as the enthalpy of formation or phase transition energetics for this compound, are not available. While data exists for methyl benzoate (B1203000) and 6-nitro-2-benzoxazolinone, these are not directly transferable. researchgate.netmdpi.com
Quantum Chemical Descriptors and Their Relationship to Reactivity
A detailed analysis of quantum chemical descriptors (e.g., hardness, softness, electrophilicity index) and their relationship to the reactivity of this compound has not been conducted.
Computational Modeling of Reaction Mechanisms and Transition States
There are no specific computational studies modeling the reaction mechanisms, intermediates, or transition states involving this compound.
Advanced Applications in Organic Synthesis and Emerging Research Fields
Role as Versatile Building Blocks in Complex Organic Transformations
As a functionalized nitroarene, Methyl 2-(methylamino)-6-nitrobenzoate holds potential as a versatile building block. The primary value of such a molecule lies in the chemical handles it possesses: the nitro group, the secondary amine, and the methyl ester. Each of these sites can be targeted for specific transformations.
The nitro group is a particularly powerful functional group in organic synthesis. It can be readily reduced to an amine, which then opens up a vast array of subsequent reactions, including diazotization, acylation, and condensation. The presence of the adjacent N-methylamino group can influence the regioselectivity and reactivity of the aromatic ring. While specific, complex transformations starting from this compound are not widely documented in peer-reviewed literature, its classification as a building block is based on this synthetic potential.
Table 1: Potential Transformations of Functional Groups in this compound
| Functional Group | Potential Transformation | Resulting Functionality |
| Nitro Group (-NO₂) | Reduction (e.g., using H₂, Pd/C or SnCl₂) | Primary Amine (-NH₂) |
| Methyl Ester (-COOCH₃) | Hydrolysis (acid or base-catalyzed) | Carboxylic Acid (-COOH) |
| Methyl Ester (-COOCH₃) | Aminolysis (with an amine) | Amide (-CONHR) |
| Secondary Amine (-NHCH₃) | Acylation (with acyl chloride/anhydride) | N-acyl, N-methyl Amide |
Utility in Heterocyclic Compound Synthesis
The arrangement of the amino and nitro groups on the benzene (B151609) ring makes this compound a classic precursor for the synthesis of fused heterocyclic systems. The most common strategy involves the reductive cyclization of the nitro group. In this process, the nitro group is reduced to an amine, which is highly reactive and can readily cyclize by reacting with a suitable electrophile, often derived from another functional group on the molecule or an external reagent.
Benzimidazoles are a critical class of heterocyclic compounds with a wide range of applications in medicine and industry. pcbiochemres.comresearchgate.net The synthesis of the benzimidazole (B57391) core often relies on the condensation of an ortho-phenylenediamine with a carboxylic acid or its equivalent. researchgate.netnbu.ac.in
While there are no specific literature examples detailing the use of this compound for this purpose, its structure is primed for such a transformation. A hypothetical pathway would involve the reduction of the nitro group to yield a diamine intermediate, Methyl 2-(methylamino)-6-aminobenzoate. However, the intramolecular cyclization of this specific diamine would likely be complex. A more common and documented approach involves the reductive cyclocondensation of 2-nitroanilines with aldehydes. pcbiochemres.comresearchgate.netnbu.ac.in In this type of reaction, the nitro group is reduced in situ, and the newly formed amine condenses with the aldehyde to form the benzimidazole ring. pcbiochemres.com Several methods have been developed for this one-pot synthesis using various reducing agents, such as zinc powder with sodium bisulfite in water. pcbiochemres.comnbu.ac.in
Additionally, N-alkyl-2-nitroaniline derivatives can undergo base-mediated cyclization to form benzimidazole N-oxides, which are also valuable synthetic intermediates. researchgate.netrsc.org
Precursors for Agrochemical Intermediates and Fine Chemicals
Derivatives of anthranilic acid (2-aminobenzoic acid) are widely used as precursors in the synthesis of agrochemicals and other fine chemicals. researchgate.netijpsjournal.com These applications range from active ingredients in herbicides and pesticides to additives that improve the performance of lubricants. google.comgoogle.com Esters of anthranilic acid, for instance, are used in controlled-release formulations of agrochemicals and as corrosion inhibitors. ijpsjournal.comgoogle.comgoogle.com
Given its structure as an N-methylated nitro-substituted anthranilic acid ester, this compound could theoretically serve as an intermediate in this sector. The synthesis pathway would likely involve the transformation of the nitro group into other functionalities or its complete removal after it has served its purpose in directing other reactions. However, specific examples of its use as a direct precursor for commercial agrochemicals are not documented in publicly accessible sources.
Exploratory Research in Materials Science for Functional Properties
Anthranilic acid and its derivatives have been explored for use in materials science. researchgate.net Their ability to form metal complexes and their fluorescent properties make them candidates for various applications. For instance, anthranilic acid has been investigated for its role in creating fluorescent labels and as a component in the synthesis of polymers. researchgate.netijpsjournal.com
The diazonium salt of anthranilic acid can be used to functionalize carbon nanomaterials, although this process can sometimes lead to the loss of the carboxylic acid group. researchgate.net The specific compound this compound, with its combination of electron-donating (amino) and electron-withdrawing (nitro, ester) groups, could possess interesting optical or electronic properties. These types of "push-pull" systems are often investigated for applications in nonlinear optics or as dyes. Nevertheless, there is no specific research available in the public domain that details the exploration of this compound for its functional properties in materials science.
Conclusion and Future Research Directions
Summary of Current Research Achievements and Methodological Advances
As there is no specific research on Methyl 2-(methylamino)-6-nitrobenzoate, we can infer potential starting points from methodological advances in the synthesis and analysis of related nitroaromatic and aminobenzoate compounds.
Synthesis of Analogues: The synthesis of the related compound, Methyl 2-amino-6-nitrobenzoate, has been documented. One reported method involves the reaction of 2-amino-6-nitrobenzoic acid with methyl p-toluenesulfonate in the presence of triethylamine (B128534). prepchem.com Another approach utilizes dimethyl sulfate (B86663). chemicalbook.com These methods for esterification and manipulation of substituted benzoic acids would likely serve as a starting point for any future synthesis of this compound. The additional N-methylation of the amino group would be a key subsequent step to achieve the target molecule.
Spectroscopic and Analytical Techniques: Advances in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are now standard for the unequivocal structural elucidation of new chemical entities. These techniques would be indispensable in confirming the successful synthesis and purity of this compound.
Unexplored Reactivity and Novel Synthetic Opportunities
The unique arrangement of the methylamino and nitro groups on the benzene (B151609) ring of this compound suggests a rich and unexplored reactivity profile.
Intramolecular Interactions: The proximity of the N-methylamino and nitro groups could lead to significant intramolecular hydrogen bonding or other electronic interactions. These could influence the compound's conformation, reactivity, and spectral properties.
Synthetic Handle for Heterocycles: The functional groups present in the molecule make it a potentially valuable precursor for the synthesis of various heterocyclic systems. For instance, reduction of the nitro group to an amine could be followed by intramolecular cyclization reactions to form novel tricyclic structures.
Directed Ortho-Metalation: The methylamino and ester groups could potentially be used as directing groups in ortho-metalation reactions, allowing for further functionalization of the aromatic ring at specific positions.
Integration of Advanced Computational Tools for Predictive Chemistry
In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound.
Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate the molecule's optimized geometry, electronic structure, and spectroscopic properties (such as NMR and IR spectra). This theoretical data would be invaluable in guiding synthetic efforts and interpreting future experimental results.
Reaction Mechanism Prediction: Computational modeling can be used to explore potential synthetic routes and predict the feasibility and outcomes of various chemical reactions involving the target molecule. This can help to prioritize experimental work and avoid unpromising reaction pathways.
Prediction of Physicochemical Properties: Properties such as solubility, lipophilicity, and electronic parameters can be estimated using quantitative structure-property relationship (QSPR) models, providing initial insights into the compound's behavior.
Emerging Interdisciplinary Research Avenues for Functional Molecules
Should this compound be synthesized and characterized, it could become a platform for interdisciplinary research.
Medicinal Chemistry: Nitroaromatic compounds have a long history in medicinal chemistry, with applications as antimicrobial and anticancer agents. The specific substitution pattern of this molecule could impart novel biological activities. Future research could involve screening for its potential as a therapeutic agent.
Materials Science: The presence of polar functional groups and an aromatic system suggests that this compound could be explored as a building block for novel organic materials with interesting electronic or optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
